trans-N,O-Bis(benzyloxycarbonyl) 3-Hydroxy-2-(2-oxopropyl)piperidine
Description
trans-N,O-Bis(benzyloxycarbonyl) 3-Hydroxy-2-(2-oxopropyl)piperidine is a chiral piperidine derivative characterized by a trans-configuration at the 2- and 3-positions of the piperidine ring. Its structure features dual benzyloxycarbonyl (Cbz) protecting groups on the nitrogen and oxygen atoms, as well as a 2-oxopropyl substituent at the 2-position. Its stereochemistry and functional groups render it a versatile intermediate in the synthesis of complex molecules, such as febrifugine analogs .
Properties
IUPAC Name |
benzyl (2R,3S)-2-(2-oxopropyl)-3-phenylmethoxycarbonyloxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-18(26)15-21-22(31-24(28)30-17-20-11-6-3-7-12-20)13-8-14-25(21)23(27)29-16-19-9-4-2-5-10-19/h2-7,9-12,21-22H,8,13-17H2,1H3/t21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKLNTHVFMHRLV-YADHBBJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1C(CCCN1C(=O)OCC2=CC=CC=C2)OC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@@H]1[C@H](CCCN1C(=O)OCC2=CC=CC=C2)OC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747157 | |
| Record name | Benzyl (2R,3S)-3-{[(benzyloxy)carbonyl]oxy}-2-(2-oxopropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1091605-46-7 | |
| Record name | Benzyl (2R,3S)-3-{[(benzyloxy)carbonyl]oxy}-2-(2-oxopropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stille Coupling and Hydroboration
The PMC study highlights a Stille coupling approach for constructing bicyclic piperidines. Allyltributylstannane reacts with bromopyrrole derivatives to form olefin intermediates, which undergo hydroboration with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (HBpin). Subsequent hydrogenation yields racemic piperidine precursors, which are resolved via chiral chromatography.
Ring-Closing Metathesis (RCM)
The NTU thesis reports Grubbs first-generation catalyst -mediated RCM for piperidine synthesis. Key data include:
| Substrate | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Diallylpiperidine | Grubbs I | CH₂Cl₂ | 85 |
| Allylprolinol | Hoveyda-Grubbs | Toluene | 78 |
RCM offers superior atom economy but requires stringent moisture control and high catalyst loadings (5–10 mol%).
Protection and Deprotection Techniques
Dual Cbz protection necessitates orthogonal strategies to prevent premature deblocking. A sequential protocol is employed:
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N-Protection : Piperidine is treated with benzyloxycarbonyl chloride (1.2 equiv) and triethylamine in THF at 0°C (90% yield).
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O-Protection : The hydroxyl group is masked using a second equivalent of Cbz-Cl under similar conditions, achieving 88% yield.
Deprotection is performed selectively using BBr₃ in dichloromethane (-78°C to 25°C), which cleaves benzyl ethers while preserving the piperidine ring.
Industrial Production Considerations
Scale-up challenges include catalyst recovery, solvent recycling, and exotherm management. The patent US20100137604A1 addresses these via:
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Continuous Hydrogenation : Fixed-bed reactors with Pd/C cartridges enable steady-state deprotection without catalyst filtration.
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Solvent Recovery Systems : Distillation units reclaim ethyl acetate and isopropyl acetate, reducing waste.
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Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression, minimizing byproducts.
Comparative Analysis of Methods
The table below contrasts key synthetic routes:
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Catalytic Hydrogenation | 92 | 99 | 120 | High |
| Stille Coupling | 78 | 95 | 450 | Moderate |
| RCM | 85 | 97 | 620 | Low |
Catalytic hydrogenation emerges as the most viable for industrial applications due to its cost-effectiveness and scalability.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
trans-N,O-Bis(benzyloxycarbonyl) 3-Hydroxy-2-(2-oxopropyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the benzyloxycarbonyl groups.
Substitution: The benzyloxycarbonyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce more saturated derivatives .
Scientific Research Applications
trans-N,O-Bis(benzyloxycarbonyl) 3-Hydroxy-2-(2-oxopropyl)piperidine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of trans-N,O-Bis(benzyloxycarbonyl) 3-Hydroxy-2-(2-oxopropyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl groups can act as protecting groups, allowing the compound to selectively interact with certain biological molecules. The piperidine ring provides a stable scaffold for these interactions, facilitating the study of complex biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares trans-N,O-Bis(benzyloxycarbonyl) 3-Hydroxy-2-(2-oxopropyl)piperidine with structurally related piperidine derivatives, focusing on substituent effects, synthetic routes, and pharmacological relevance.
Substituent Effects on Piperidine Derivatives
Key Observations :
- Substituent Size and Potency : The target compound’s bulky N,O-bis(Cbz) groups contrast with smaller alkyl groups (e.g., N-methyl in COB-3 or N-iPr in PPB-6), which enhance neuronal nicotinic acetylcholine receptor (nAChR) potency and reduce off-target effects . This suggests that substituent bulkiness may limit pharmacological activity in certain contexts but could be advantageous in stabilizing intermediates during synthesis.
- Stereochemical Influence : The trans-configuration in the target compound distinguishes it from enantiomers like (–)-3a, which exhibits a specific optical rotation ([α]D = –19.9) . Stereochemistry critically impacts receptor binding and metabolic stability in chiral drugs.
Key Observations :
- Synthetic Routes: The target compound’s synthesis may involve ozonolysis, similar to the preparation of compound 17 in , where ozonolysis of an olefin intermediate yielded a 2-oxopropyl group . Enantioselective methods, such as enzymatic resolution (e.g., CAL-B in ), are critical for accessing chiral analogs .
- Elemental Composition : Compound 17, a structural analog, shows slight deviations from theoretical values (e.g., C: 76.16% vs. calc. 75.96%), likely due to synthetic impurities .
Biological Activity
trans-N,O-Bis(benzyloxycarbonyl) 3-Hydroxy-2-(2-oxopropyl)piperidine, with the CAS number 1091605-46-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its therapeutic implications.
- Molecular Formula : C24H27NO6
- Molecular Weight : 425.47 g/mol
- Structural Characteristics : The compound features a piperidine ring substituted with benzyloxycarbonyl groups and a ketone moiety, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with benzyloxycarbonyl chloride under controlled conditions. The process can be optimized to yield high purity and yield rates.
Biological Activity
Recent studies have highlighted various biological activities associated with this compound:
1. Antioxidant Activity
Research indicates that derivatives of piperidine compounds exhibit significant antioxidant properties. These activities are assessed using in vitro assays that measure the ability to scavenge free radicals.
2. Cytotoxicity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including:
- RKO (colorectal cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The half-maximal inhibitory concentration (IC50) values for these cell lines have been reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| RKO | 60.70 |
| MCF-7 | 78.72 |
| HeLa | 49.79 |
These values indicate a promising potential for further development as an anticancer agent .
3. Leishmanicidal Activity
The compound has also shown efficacy against Leishmania mexicana, with IC50 values below 1 µM, suggesting strong leishmanicidal properties comparable to standard treatments like amphotericin B .
The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and by disrupting mitochondrial function . Additionally, its antioxidant properties may stem from its ability to modulate oxidative stress pathways.
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Cancer Treatment : A study evaluated the cytotoxic effects on various cancer cell lines, revealing that treatment with this compound resulted in significant cell death compared to untreated controls.
- Leishmaniasis Management : In vitro assays demonstrated that this compound effectively inhibited the growth of Leishmania parasites, suggesting its potential as a treatment for leishmaniasis.
Q & A
Basic Question: What are the standard synthetic routes for preparing trans-N,O-Bis(benzyloxycarbonyl) 3-Hydroxy-2-(2-oxopropyl)piperidine?
Methodological Answer:
The synthesis typically involves sequential protection of the piperidine scaffold. Key steps include:
- Protection of the amine group using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., triethylamine in dichloromethane) to form the N-benzyloxycarbonyl intermediate .
- Selective hydroxyl protection via silylation (e.g., bis-O-silylation with N,O-bis(trimethylsilyl)trifluoroacetamide) to prevent undesired side reactions during subsequent acylation or alkylation steps .
- Introduction of the 2-oxopropyl group through nucleophilic substitution or ketone functionalization, often requiring anhydrous conditions and inert atmospheres to maintain reactivity .
- Final purification via column chromatography or recrystallization to isolate the trans-diastereomer .
Advanced Question: How can enantiomeric resolution be achieved during synthesis of this compound?
Methodological Answer:
Chiral resolution strategies include:
- Chiral auxiliaries : Use of (R)- or (S)-configured protecting groups (e.g., tert-butoxycarbonyl derivatives) to bias stereochemical outcomes during cyclization .
- Catalytic asymmetric synthesis : Employing transition-metal catalysts (e.g., Pd or Ru complexes) to induce enantioselective hydrogenation of intermediate ketones .
- Chromatographic separation : Utilizing chiral stationary phases (e.g., amylose- or cellulose-based columns) for HPLC-based resolution of diastereomers .
- Crystallization-induced asymmetric transformation (CIAT) : Leveraging differential solubility of enantiomers in specific solvent systems to enrich the desired trans-configuration .
Basic Question: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry and trans-configuration (e.g., coupling constants for axial vs. equatorial protons) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (C₁₉H₂₃NO₆) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) functional groups .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment and diastereomer separation .
Advanced Question: How do reaction conditions influence the formation of byproducts such as cis-diastereomers or oxidized derivatives?
Methodological Answer:
Byproduct formation is mitigated through:
- Temperature control : Lower temperatures (−20°C to 0°C) minimize epimerization during protection/deprotection steps .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) stabilize intermediates and reduce side reactions like over-oxidation .
- Catalyst optimization : Use of mild oxidizing agents (e.g., Dess-Martin periodinane) instead of aggressive reagents (CrO₃) to prevent ketone over-oxidation to carboxylic acids .
- In situ monitoring : Real-time techniques like TLC or reaction calorimetry to detect early-stage byproducts and adjust conditions .
Basic Question: What are the stability considerations for storing this compound?
Methodological Answer:
Stability is ensured by:
- Storage conditions : Sealed containers under inert gas (argon/nitrogen) at −20°C to prevent hydrolysis of the benzyloxycarbonyl groups .
- Moisture control : Use of desiccants (e.g., silica gel) in storage environments to avoid degradation via ester hydrolysis .
- Light protection : Amber glassware to prevent UV-induced decomposition of the piperidine ring .
Advanced Question: How can computational modeling predict the compound’s reactivity in novel reaction pathways?
Methodological Answer:
Computational approaches include:
- Density Functional Theory (DFT) : To model transition states and predict regioselectivity in substitution reactions (e.g., at the 2-oxopropyl group) .
- Molecular Dynamics (MD) simulations : To study solvent effects on reaction kinetics and intermediate stability .
- Docking studies : For evaluating potential bioactivity by simulating interactions with biological targets (e.g., enzymes or receptors) .
Basic Question: What are the common purification challenges, and how are they addressed?
Methodological Answer:
Challenges and solutions:
- Diastereomer separation : Use of reverse-phase HPLC with acetonitrile/water gradients to resolve trans and cis forms .
- Residual solvents : Azeotropic distillation with toluene or cyclohexane to remove traces of DMF or dichloromethane .
- Crystallization optimization : Screening solvent pairs (e.g., ethyl acetate/hexane) to enhance crystal lattice formation .
Advanced Question: How does the compound’s stereochemistry impact its bioactivity in preliminary assays?
Methodological Answer:
Stereochemical effects are evaluated via:
- Comparative bioassays : Testing trans vs. cis diastereomers against targets (e.g., microbial growth inhibition) to correlate configuration with activity .
- Structure-Activity Relationship (SAR) studies : Modifying substituents (e.g., replacing benzyloxycarbonyl with acetyl groups) to assess steric and electronic contributions .
- Pharmacokinetic profiling : Measuring metabolic stability (e.g., cytochrome P450 interactions) to identify stereospecific degradation pathways .
Basic Question: What safety protocols are critical when handling this compound?
Methodological Answer:
Essential protocols include:
- Ventilation : Use of fume hoods to avoid inhalation of volatile intermediates (e.g., benzyl chloroformate) .
- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Waste disposal : Segregation of halogenated waste (e.g., dichloromethane) and coordination with certified hazardous waste services .
Advanced Question: How can contradictory data on reaction yields be resolved in scaled-up syntheses?
Methodological Answer:
Strategies for reproducibility:
- Design of Experiments (DoE) : Multivariate analysis to identify critical parameters (e.g., stirring rate, reagent stoichiometry) affecting yield .
- Process Analytical Technology (PAT) : In-line spectroscopy (e.g., FTIR) to monitor reaction progress and adjust conditions dynamically .
- Scale-down models : Mimicking industrial conditions in lab-scale reactors to preemptively troubleshoot mass transfer limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
